molecular formula C17H25NO4 B12212629 Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B12212629
M. Wt: 307.4 g/mol
InChI Key: XZQPYCYGHNQRTE-UHFFFAOYSA-N
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Description

Chemical Characterization and Systematic Nomenclature

IUPAC Nomenclature and Structural Representation

The compound’s systematic name, methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate , follows IUPAC guidelines for polycyclic and heterocyclic systems. The root structure is pyrrolidine , a five-membered saturated nitrogen heterocycle. The numbering begins at the nitrogen atom, which is substituted by an adamantane-1-carbonyl group. Position 2 of the pyrrolidine ring hosts a methyl ester moiety, while position 4 contains a hydroxyl group. The adamantane moiety, a diamondoid hydrocarbon, is bonded via a ketone group at its bridgehead carbon (position 1).

The structural formula (Figure 1) highlights:

  • Adamantane core : A rigid, cage-like structure with three fused cyclohexane rings in chair conformations.
  • Carbonyl bridge : Connects the adamantane to the pyrrolidine nitrogen.
  • Hydroxyl and ester groups : Introduce polar functionality to the otherwise hydrophobic adamantane-pyrrolidine system.
Structural formula (SMILES): COC(=O)C1CC(N(C(=O)C2C3CC(CC(C3)C2)C2)C(C1)O)CO

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₂₅NO₄ derives from:

  • Adamantane (C₁₀H₁₅) : Contributes 10 carbons and 15 hydrogens.
  • Pyrrolidine (C₄H₈N) : Modified by hydroxyl (-OH) and ester (-COOCH₃) groups.
  • Carbonyl and ester groups : Add two oxygen atoms.

Molecular weight : 319.4 g/mol. Exact mass calculations yield 319.1784 Da, with the isotopic distribution dominated by $$ ^{12}\text{C} $$ (97.3%), $$ ^{1}\text{H} $$ (99.99%), $$ ^{14}\text{N} $$ (99.6%), and $$ ^{16}\text{O} $$ (99.8%).

Elemental composition :

Element Quantity Percentage (%)
C 18 67.70
H 25 7.90
N 1 4.39
O 4 20.01

The high carbon content reflects the adamantane’s hydrocarbon framework, while oxygen and nitrogen arise from functional groups.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Adamantane protons : Three distinct environments:
      • Bridgehead hydrogens (1.95 ppm, singlet, 3H).
      • Secondary hydrogens (1.61–1.80 ppm, multiplet, 12H).
    • Pyrrolidine protons :
      • N-CH₂ groups (3.20–3.50 ppm, multiplet).
      • Hydroxyl-bearing CH (4.30 ppm, doublet of doublets).
    • Ester methyl : 3.70 ppm (singlet, 3H).
  • ¹³C NMR :

    • Carbonyl carbons :
      • Adamantane-connected ketone: 210–215 ppm.
      • Ester carbonyl: 170–175 ppm.
    • Adamantane carbons : 27–40 ppm (bridgehead carbons upfield due to steric strain).
Infrared (IR) Spectroscopy

Key absorption bands:

  • C=O stretches :
    • Ketone (adamantane-carbonyl): 1,710–1,730 cm⁻¹.
    • Ester: 1,740–1,760 cm⁻¹.
  • O-H stretch : 3,200–3,600 cm⁻¹ (broad, hydroxyl group).
  • C-O ester : 1,250–1,300 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 319 (M⁺, low intensity due to fragmentation).
  • Major fragments :
    • m/z 272 (loss of COOCH₃, 47 Da).
    • m/z 135 (adamantane fragment, C₁₀H₁₅⁺).

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is unavailable in the provided sources, analogous adamantane derivatives exhibit:

  • Hydrogen bonding : Between hydroxyl groups and carbonyl oxygens, stabilizing crystal packing.
  • Pyrrolidine puckering : The hydroxyl group at position 4 favors a C₃-endo conformation, minimizing steric clash with the adamantane moiety.
  • Adamantane geometry : Bond lengths of 1.54 Å (C-C) and 109.5° bond angles, consistent with its diamondoid structure.

Conformational isomerism :

  • Ester group rotation : Restricted due to conjugation with the carbonyl.
  • Hydroxyl orientation : Equatorial positioning reduces steric hindrance with the pyrrolidine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3

InChI Key

XZQPYCYGHNQRTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O

Origin of Product

United States

Preparation Methods

Esterification of Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst, yielding methyl adamantane-1-carboxylate. This step is critical for activating the carboxylic acid group for subsequent nucleophilic substitution. The reaction is typically conducted under reflux conditions, with yields exceeding 85%.

Reaction Conditions:

  • Catalyst: Sulfuric acid (H₂SO₄)

  • Solvent: Methanol (CH₃OH)

  • Temperature: Reflux (~65°C)

  • Duration: 4–6 hours

Formation of Adamantane-1-Carbohydrazide

The methyl ester intermediate is treated with hydrazine hydrate (NH₂NH₂·H₂O) to produce adamantane-1-carbohydrazide. This step replaces the methoxy group with a hydrazide functionality, enabling further reactivity with electrophiles such as isothiocyanates. The reaction proceeds quantitatively under mild conditions.

Reaction Conditions:

  • Reagent: Hydrazine hydrate (excess)

  • Solvent: Ethanol (C₂H₅OH)

  • Temperature: Room temperature to 50°C

  • Duration: 12–24 hours

Coupling with Pyrrolidine Derivatives

Adamantane-1-carbohydrazide reacts with substituted isothiocyanates (e.g., t-butyl or cyclohexyl isothiocyanate) to form thiosemicarbazide intermediates. Subsequent cyclization under acidic or thermal conditions generates the pyrrolidine ring, with the hydroxyl and ester groups introduced via stereoselective pathways.

Key Stereochemical Considerations:

  • The (2S,4R) configuration of the pyrrolidine ring is achieved through chiral resolution or asymmetric synthesis, as confirmed by X-ray crystallography.

  • Solvent polarity and temperature critically influence diastereomeric excess, with polar aprotic solvents (e.g., DMF) favoring the desired stereoisomer.

Alternative Synthetic Strategies

Use of 1-Adamantanecarbonyl Chloride

1-Adamantanecarbonyl chloride serves as an alternative starting material, bypassing the esterification step. This reagent directly reacts with pyrrolidine precursors in the presence of a base (e.g., DIPEA or triethylamine), forming the adamantane-carbonyl linkage under mild conditions.

Example Reaction:

Conditions:

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Temperature: 20–25°C

  • Yield: 50–74%

Solid-Phase Synthesis

Recent advances employ solid-phase techniques to immobilize intermediates, facilitating purification and scalability. For instance, resin-bound pyrrolidine derivatives react sequentially with adamantane-1-carbonyl chloride and methyl chloroformate, though yields remain moderate (60–70%).

Optimization and Yield Analysis

The table below summarizes key preparation methods, yields, and conditions reported in the literature:

Method Starting Material Key Reagents Conditions Yield Reference
Esterification/HydrazideAdamantane-1-carboxylic acidH₂SO₄, NH₂NH₂·H₂OReflux, Ethanol85–90%
Acyl Chloride Coupling1-Adamantanecarbonyl chlorideDIPEA, CH₂Cl₂RT, 4 hours50–74%
Solid-Phase SynthesisResin-bound pyrrolidineMethyl chloroformate25°C, 12 hours60–70%

Challenges and Limitations

  • Stereochemical Control: Achieving high enantiomeric purity remains challenging, necessitating costly chiral catalysts or chromatographic separation.

  • Solubility Issues: The adamantane moiety’s hydrophobicity complicates reactions in polar solvents, often requiring co-solvents like THF or DMF.

  • Scale-Up Difficulties: Multi-step protocols suffer from cumulative yield losses, with industrial-scale production rarely exceeding 50% overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

Structural Insights

The compound features an adamantane moiety, which is known for its rigid structure and ability to enhance the stability of derivatives. The pyrrolidine ring contributes to its biological activity, making it a valuable scaffold in drug design.

Chemistry

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be used to create more complex organic compounds through various chemical reactions such as oxidation, reduction, and substitution.

Reaction Types

  • Oxidation : Hydroxyl groups can be converted to carbonyls.
  • Reduction : Ester functionalities can be reduced to alcohols.
  • Substitution : The adamantane core can undergo nucleophilic substitutions.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
  • Anticancer Properties : Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Materials Science

In materials science, this compound is explored for:

  • Development of Advanced Materials : Its unique structural properties may lead to the creation of novel polymers or nanomaterials with enhanced mechanical and thermal properties.

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells.

Case Study 2: Anticancer Efficacy

In a series of experiments on various cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The results indicated that it may induce apoptosis through the activation of specific cellular pathways, suggesting a potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Conformational Differences

The compound shares structural motifs with 1-(adamantane-1-carbonyl)-3-substituted thioureas (e.g., nitro-phenyl and methyl-phenyl derivatives) . Key comparisons include:

Feature Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate 1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea
Core Structure Pyrrolidine ring with ester and hydroxyl groups Thiourea backbone with aromatic substituents
Hydrogen Bonding Intramolecular H-bonding possible (OH and ester groups) Intramolecular H-bonding forms 6-membered rings
Conformation Pyrrolidine puckering influenced by hydroxyl group (Cremer-Pople parameters) S-conformation (planar thiourea)
Synthetic Route Likely involves esterification and adamantane coupling Adamantyl isothiocyanate + amine condensation
Applications Potential prodrug or bioactive molecule Anticancer/antimicrobial candidates
  • Conformational Analysis : The pyrrolidine ring in the target compound adopts puckered geometries due to steric and electronic effects from the hydroxyl group. This contrasts with thiourea derivatives, where substituents dictate planar (S-conformation) or twisted (U-conformation) geometries .
  • Hydrogen Bonding : Unlike thioureas, which stabilize via N–H···S hydrogen bonds, the hydroxyl and ester groups in the target compound may form O–H···O interactions, altering solubility and crystallinity .

Stereochemical Variants

The (2S,4R)-isomer of the compound (listed by CymitQuimica) demonstrates the critical role of stereochemistry. Compared to non-chiral analogs, stereospecific variants often exhibit:

  • Enhanced binding affinity in drug-receptor interactions.
  • Distinct crystallization patterns (e.g., Mercury CSD analysis could reveal packing differences) .

Adamantane Derivatives in Drug Design

Adamantane-carbonyl derivatives are prized for their metabolic stability and ability to penetrate lipid membranes.

Biological Activity

Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is a compound that integrates the structural features of adamantane and pyrrolidine, suggesting potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{3}

It exhibits a molecular weight of 277.36 g/mol and contains functional groups that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The adamantane moiety contributes rigidity, while the hydroxypyrrolidine structure may facilitate binding to enzymes or receptors. This dual interaction can modulate biochemical pathways relevant to disease processes.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The results from an MTT assay indicated the following IC50 values:

Cell LineIC50 (μM)Activity Level
HeLa (Cervical)<10Potent
MCF-7 (Breast)<10Potent
HCT-116 (Colorectal)10-20Moderate
HepG-2 (Liver)10-20Moderate
PC-3 (Prostate)>20Weak

These findings suggest that the compound is particularly effective against cervical and breast cancer cells, comparable to established anticancer agents like doxorubicin .

Acetylcholinesterase Inhibition

Another notable biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. In a study assessing various compounds, this compound demonstrated competitive inhibition with a Ki value in the low nanomolar range, indicating strong potential for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Treatment : A study on the antiproliferative effects revealed that this compound induced apoptosis in HeLa cells through ROS-mediated pathways. Proteomic analysis showed significant changes in protein expression associated with apoptosis, highlighting its potential as a chemotherapeutic agent .
  • Neuroprotection : Research indicated that compounds similar to this compound could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection and cognitive enhancement .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, and how can AI-driven retrosynthesis aid in route design?

Answer:
The synthesis of this compound requires careful selection of coupling reagents and protecting groups due to its adamantane and pyrrolidine moieties. A two-step approach is often employed:

Adamantane-carbonyl activation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate adamantane-1-carboxylic acid to the pyrrolidine scaffold.

Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.

Advanced: How can flow chemistry improve yield and reproducibility in synthesizing complex adamantane derivatives like this compound?

Answer:
Flow chemistry enables precise control over reaction parameters (temperature, residence time), critical for thermally sensitive intermediates. Key advantages include:

  • Omura-Sharma-Swern oxidation adaptation : Continuous-flow systems minimize decomposition of unstable intermediates (e.g., diazomethane precursors) .
  • Design of Experiments (DoE) integration : Statistical modeling identifies critical variables (e.g., reagent stoichiometry, flow rate) to optimize yield and purity. For adamantane derivatives, flow systems reduce aggregation risks common in batch synthesis .

Basic: What analytical methods are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 277.1841826) and fragmentation patterns .
  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry at the 4-hydroxy-pyrrolidine position. Compare with published spectra of analogous esters (e.g., methyl 1-methylpyrrole-2-carboxylate) .
  • HPLC-PDA : Quantify purity using reversed-phase columns (C18) with UV detection at 210–260 nm, referencing retention times of structurally similar compounds (e.g., Boc-protected pyrrolidines) .

Advanced: How can stereochemical outcomes be controlled during the coupling of adamantane-1-carbonyl to the pyrrolidine ring?

Answer:

  • Chiral Auxiliaries : Temporarily install groups (e.g., tert-butyl carbamate) on the pyrrolidine nitrogen to direct coupling stereochemistry, followed by deprotection .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-phosphates) in Pd-mediated coupling reactions to favor desired enantiomers.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in solvent systems that selectively stabilize one diastereomer during esterification .

Data Contradiction: How should researchers resolve discrepancies in reported yields for similar adamantane-pyrrolidine conjugates?

Answer:

  • Systematic DoE Analysis : Test variables (e.g., solvent polarity, reaction time) using factorial designs to identify yield-limiting factors. For example, highlights how flow chemistry reduces side reactions compared to batch methods .
  • Side-Product Profiling : Use LC-MS to detect byproducts (e.g., adamantane dimerization) and adjust reaction conditions (e.g., lower temperature, inert atmosphere) .

Safety: What protocols are critical for handling adamantane-carbonyl intermediates during synthesis?

Answer:

  • PPE Requirements : Nitrile gloves and safety goggles are mandatory due to irritant properties (H315, H319) .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., methanol in esterification).
  • Spill Management : Neutralize adamantane-carboxylic acid spills with sodium bicarbonate, followed by adsorption using vermiculite .

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